Nilutamide-d6 physical and chemical properties
Nilutamide-d6 physical and chemical properties
An In-depth Technical Guide on the Physical and Chemical Properties of Nilutamide-d6
Introduction
Nilutamide-d6 is the deuterium-labeled version of Nilutamide, a nonsteroidal antiandrogen (NSAA) medication.[][2][3] Nilutamide itself is primarily utilized in the treatment of metastatic prostate cancer, often in conjunction with surgical castration.[4][5] It functions by competitively blocking androgen receptors, thereby inhibiting the action of androgens like testosterone and dihydrotestosterone (DHT) that can stimulate the growth of prostate cancer cells.[4][6][7] The deuterated form, Nilutamide-d6, serves as a crucial internal standard for the quantification of Nilutamide in biological samples during pharmacokinetic studies, therapeutic drug monitoring, and other analytical applications, typically using mass spectrometry (GC-MS or LC-MS).[8][9] The incorporation of deuterium atoms provides a distinct mass difference, enabling precise and accurate measurement.[3]
Physical and Chemical Properties
The core physical and chemical characteristics of Nilutamide-d6 are summarized below. These properties are essential for its handling, formulation, and application in research settings.
| Property | Data | Reference(s) |
| IUPAC Name | 3-[4-nitro-3-(trifluoromethyl)phenyl]-5,5-bis(trideuteriomethyl)imidazolidine-2,4-dione | [] |
| Synonyms | 5,5-(Dimethyl-d6)-3-[4-nitro-3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione, Anandron-d6, Nilandron-d6 | [9][] |
| CAS Number | 1189477-66-4 | [8][] |
| Molecular Formula | C₁₂H₄D₆F₃N₃O₄ | [][8][] |
| Molecular Weight | 323.26 g/mol | [][2][] |
| Appearance | Crystalline Solid; White to off-white solid | [2][3][] |
| Melting Point | 148-152 °C | [][] |
| Purity | >95% or ≥99% deuterated forms (d₁-d₆) | [8][] |
| Solubility | Soluble in DMSO, Ethanol, Acetone, Chloroform, Dichloromethane, Ethyl Acetate, and Methanol.[][3][8][] Slightly soluble in water (<0.1% W/V at 25°C for unlabeled Nilutamide).[11][12] | |
| Storage Conditions | Store at -20°C or 4°C, sealed, away from moisture and light.[2][3][8] | |
| Stability | Stable for ≥ 4 years when stored at -20°C.[8] In solvent, stable for 6 months at -80°C or 1 month at -20°C.[3] |
Experimental Protocols
Detailed experimental protocols for determining the specific properties of Nilutamide-d6 are not extensively published. However, standard methodologies for small molecules are applicable.
Protocol 1: Solubility Determination (Shake-Flask Method)
The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[13]
-
Preparation: An excess amount of Nilutamide-d6 solid is added to a known volume of the solvent (e.g., phosphate-buffered saline, DMSO) in a sealed, clear container (e.g., a glass vial).
-
Equilibration: The container is agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the undissolved solid and the solution.
-
Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered (using a filter compatible with the solvent) to separate the saturated solution from the excess undissolved solid.
-
Quantification: The concentration of Nilutamide-d6 in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is expressed in units such as mg/mL or mM.
Protocol 2: Purity and Identity Confirmation (LC-MS)
As Nilutamide-d6 is used as an internal standard, its identity, purity, and isotopic enrichment are critical. LC-MS is the primary method for this characterization.
-
Sample Preparation: A stock solution of Nilutamide-d6 is prepared in a suitable solvent (e.g., methanol) and diluted to an appropriate concentration for analysis.
-
Chromatographic Separation: The sample is injected into an LC system. A reversed-phase C18 column is typically used. A gradient elution with mobile phases like water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed to separate Nilutamide-d6 from any potential impurities.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).
-
Identity Confirmation: The mass of the molecular ion ([M+H]⁺ or [M-H]⁻) is measured and compared to the theoretical exact mass of Nilutamide-d6 (C₁₂H₄D₆F₃N₃O₄). High-resolution mass spectrometry can confirm the elemental composition.
-
Purity Assessment: The purity is assessed by integrating the peak area of Nilutamide-d6 relative to the total area of all detected peaks in the chromatogram.
-
Isotopic Enrichment: The mass spectrum is examined to determine the distribution of deuterated forms (d₁ to d₆), confirming the high percentage of the desired d₆-labeled compound.[8]
Mandatory Visualizations
Signaling Pathway
Nilutamide acts as a competitive antagonist at the androgen receptor (AR). This diagram illustrates the mechanism by which Nilutamide blocks androgen-dependent signaling, a key driver in prostate cancer.
Caption: Mechanism of Action for Nilutamide as an Androgen Receptor Antagonist.
Experimental Workflow
Nilutamide-d6 is most commonly employed as an internal standard in bioanalytical methods. This workflow outlines the typical steps for quantifying Nilutamide in a biological matrix using LC-MS.
Caption: Workflow for Bioanalytical Quantification using Nilutamide-d6.
References
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is Nilutamide used for? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. What is the mechanism of Nilutamide? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. caymanchem.com [caymanchem.com]
- 9. veeprho.com [veeprho.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Nilutamide [drugfuture.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
